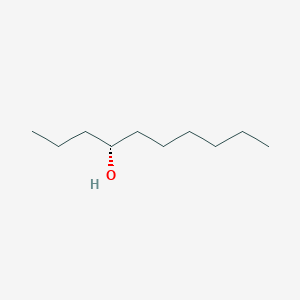

(4R)-4-Decanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

138256-82-3 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

(4R)-decan-4-ol |

InChI |

InChI=1S/C10H22O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3-9H2,1-2H3/t10-/m1/s1 |

InChI Key |

DTDMYWXTWWFLGJ-SNVBAGLBSA-N |

Isomeric SMILES |

CCCCCC[C@@H](CCC)O |

Canonical SMILES |

CCCCCCC(CCC)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of (4R)-4-Decanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (4R)-4-decanol, a chiral secondary alcohol of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, presented in a clear and accessible format to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for 4-decanol. It is important to note that the presented data is for the racemic or stereochemically unassigned 4-decanol, as specific data for the (4R)-enantiomer is not widely available in public databases. Under standard achiral NMR conditions, the spectra of the two enantiomers are identical.

¹H NMR Data

Table 1: ¹H NMR Chemical Shift Assignments for 4-Decanol

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 (CH-OH) | ~3.6 | Multiplet | |

| OH | Variable | Singlet (broad) | |

| H-5 (CH₂) | ~1.4 | Multiplet | |

| H-3 (CH₂) | ~1.4 | Multiplet | |

| H-2, H-6 to H-9 (CH₂) | ~1.3 | Multiplet | |

| H-1, H-10 (CH₃) | ~0.9 | Triplet |

Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shift Assignments for 4-Decanol

| Carbon Assignment | Chemical Shift (ppm) |

| C-4 (CH-OH) | ~71 |

| C-5 (CH₂) | ~39 |

| C-3 (CH₂) | ~36 |

| C-6 (CH₂) | ~32 |

| C-2 (CH₂) | ~28 |

| C-7 (CH₂) | ~25 |

| C-8 (CH₂) | ~23 |

| C-9 (CH₂) | ~23 |

| C-1 (CH₃) | ~14 |

| C-10 (CH₃) | ~14 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-decanol is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group.

Table 3: Key IR Absorption Bands for 4-Decanol

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | ~3330 | Strong, Broad |

| C-H | Stretching (alkane) | ~2850-2960 | Strong |

| C-O | Stretching | ~1110 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Key Mass Spectrometry Data for 4-Decanol

| m/z | Relative Intensity (%) | Assignment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 140 | Low | [M-H₂O]⁺ |

| 115 | Moderate | [M-C₃H₇]⁺ |

| 87 | High | [M-C₅H₁₁]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide are based on generally accepted analytical techniques. While specific instrument parameters from the original data sources are not exhaustively detailed, the following outlines the typical methodologies employed.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional experiments (e.g., COSY, HSQC) to aid in signal assignment.

IR Spectroscopy

-

Sample Preparation: The IR spectrum of liquid this compound can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is typically collected first and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like 4-decanol. This allows for separation from any impurities prior to mass analysis.

-

Ionization: Electron Ionization (EI) is a common method used to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Physical and Chemical Properties of (4R)-4-Decanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Decanol, a chiral secondary alcohol, is a molecule of growing interest in the fields of chemical synthesis, natural products, and potentially, pharmacology. Its specific stereochemistry imparts unique properties that differentiate it from its enantiomer and the racemic mixture, making a detailed understanding of its physical and chemical characteristics essential for its application. This technical guide provides a comprehensive overview of the known properties of this compound, including its physical constants, spectroscopic data, and biological activities. Where specific data for the (4R)-enantiomer is not available, information for 4-decanol (racemic or unspecified stereochemistry) is provided as a reference.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| CAS Number | 2051-31-2 (for 4-Decanol, also associated with (R)-4-Decanol) | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 210-211 °C at 760 mmHg | [1] |

| Density | 0.824 - 0.827 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.432 - 1.434 at 20 °C | [1] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | [1] |

| Flash Point | 82 °C (179.6 °F) | [1] |

| Vapor Pressure | 0.037 mmHg at 25 °C (estimated) | [1] |

| Specific Rotation [α]D | Not available in cited sources. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While the provided search results offer general spectroscopic data for 4-decanol, specific spectra for the (4R)-enantiomer are not explicitly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 4-decanol is expected to show characteristic signals for the protons on the carbon bearing the hydroxyl group (CH-OH), as well as signals for the methyl and methylene groups of the decyl chain.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each of the ten carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the characteristic downfield region for secondary alcohols.

Mass Spectrometry (MS): The mass spectrum of 4-decanol would show a molecular ion peak corresponding to its molecular weight (158.28 g/mol ) and characteristic fragmentation patterns for a secondary alcohol, including the loss of water and cleavage adjacent to the hydroxyl group.

Experimental Protocols

Detailed, validated experimental protocols for the enantioselective synthesis and chiral analysis of this compound are not explicitly available in the searched literature. However, general methodologies for the preparation and analysis of chiral alcohols can be adapted.

Enantioselective Synthesis

The synthesis of this compound can be approached through two main strategies: asymmetric synthesis or kinetic resolution of the racemic mixture.

1. Asymmetric Reduction of 4-Decanone: A common method for the enantioselective synthesis of secondary alcohols is the asymmetric reduction of the corresponding ketone. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method that utilizes a chiral oxazaborolidine catalyst to deliver a hydride to one face of the ketone with high enantioselectivity[2][3][4][5][6].

dot

Caption: Asymmetric synthesis of this compound.

2. Lipase-Catalyzed Kinetic Resolution of (±)-4-Decanol: Enzymatic kinetic resolution is a powerful technique for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product[7][8][9][10]. For the preparation of this compound, a lipase that preferentially acylates the (S)-enantiomer would be chosen.

dot

Caption: Kinetic resolution of racemic 4-decanol.

Determination of Enantiomeric Excess

The enantiomeric purity of this compound is a critical parameter. This is typically determined using chiral chromatography or NMR spectroscopy with chiral additives.

1. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric excess. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and allowing for quantification[11].

2. NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral shift reagent or a chiral solvating agent, the NMR signals of the two enantiomers, which are identical in an achiral environment, become distinct. The integration of these signals allows for the determination of the enantiomeric ratio.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on 4-decanol and other long-chain alcohols provides some insights into its potential pharmacological effects.

Antimutagenic, Anti-inflammatory, and Antioxidant Properties: 4-Decanol has been identified as an antimutagenic compound isolated from mustard leaves[12]. It has also been suggested to possess anti-inflammatory and antioxidant properties, having been isolated from the roots of Valeriana jatamansi and Epilobium angustifolium[13].

Antibacterial Activity: Long-chain fatty alcohols, including decanol, have demonstrated antibacterial activity against various pathogens. Their mechanism of action is often attributed to their ability to disrupt bacterial cell membranes.

Modulation of Signaling Pathways: The direct impact of this compound on specific signaling pathways has not been elucidated in the available literature. However, given the known anti-inflammatory effects of related compounds, it is plausible that it could modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the cellular response to inflammatory stimuli and are common targets for anti-inflammatory drugs[12][14][15][16][17][18][19][20][21].

dot

Caption: Potential anti-inflammatory mechanism.

Conclusion

This compound is a chiral molecule with defined physical and chemical properties. While a comprehensive dataset specific to this enantiomer is still emerging, the information available for 4-decanol provides a strong foundation for its use in research and development. The potential for enantioselective synthesis and its suggested biological activities make this compound a promising candidate for further investigation in various scientific disciplines, particularly in the development of new therapeutic agents. Further research is warranted to fully elucidate its stereospecific properties, develop robust synthetic and analytical methods, and explore its interactions with biological systems and signaling pathways.

References

- 1. youtube.com [youtube.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. research.rug.nl [research.rug.nl]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. jocpr.com [jocpr.com]

- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GC enantiomer analysis chiral column | Sigma-Aldrich [sigmaaldrich.com]

- 12. Ethanol Negatively Regulates Hepatic Differentiation of hESC by Inhibition of the MAPK/ERK Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of NFκB signalling pathway by tocotrienol: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | NF-kB’s contribution to B cell fate decisions [frontiersin.org]

- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 18. Ethanol Negatively Regulates Hepatic Differentiation of hESC by Inhibition of the MAPK/ERK Signaling Pathway In Vitro | PLOS One [journals.plos.org]

- 19. map-kinase-signaling-in-diverse-effects-of-ethanol - Ask this paper | Bohrium [bohrium.com]

- 20. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Enigmatic Chirality of (4R)-4-Decanol: A Technical Guide to a Molecule of Untapped Potential

For Immediate Release

While the chemical entity (4R)-4-decanol is recognized in chemical databases, a comprehensive review of scientific literature reveals a notable absence of dedicated research into its specific discovery, history, and unique biological functions. This technical guide addresses this knowledge gap by consolidating the available information on racemic 4-decanol and proposing a structured approach for the enantioselective synthesis, characterization, and biological evaluation of the (4R)-enantiomer, a crucial step for unlocking its potential for researchers, scientists, and drug development professionals.

Introduction to 4-Decanol

4-Decanol is a secondary fatty alcohol characterized by a ten-carbon chain with a hydroxyl group on the fourth carbon.[1] It is a colorless liquid with a faint fragrance and is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[2] The racemic form of 4-decanol has been identified as a naturally occurring compound in various plants, including Valeriana jatamansi, Epilobium angustifolium, and mustard leaves.[3][4] Preliminary studies on the racemic mixture suggest potential anti-inflammatory, antioxidant, and antimutagenic properties.[3][4] However, the distinct contributions of the (4R) and (4S) enantiomers to these activities remain uninvestigated.

Physicochemical and Spectroscopic Data of 4-Decanol (Racemic)

Quantitative data for racemic 4-decanol is available and summarized below. It is important to note that these values represent the mixture of enantiomers.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [2] |

| Molecular Weight | 158.28 g/mol | [2] |

| CAS Number | 2051-31-2 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Light fragrance | [2] |

| Boiling Point | 210-211 °C at 760 mmHg | [5] |

| Specific Gravity | 0.824 - 0.827 @ 20 °C | [5] |

| Refractive Index | 1.432 - 1.434 @ 20 °C | [5] |

| Spectroscopic Data | ||

| Mass Spectrum (EI) | Major fragments at m/z 55, 73, 97, 43, 41 | [6] |

| ¹H NMR (CDCl₃) | Chemical shifts characteristic of a secondary alcohol | [7] |

| IR Spectrum (neat) | Broad O-H stretch, C-H stretches, C-O stretch | [8] |

Proposed Experimental Protocols for the Synthesis and Analysis of this compound

Given the lack of specific literature on the synthesis of this compound, this section outlines a hypothetical yet scientifically grounded experimental workflow based on established methods for the preparation and analysis of chiral secondary alcohols.

Enantioselective Synthesis via Asymmetric Reduction

A common and effective method for preparing enantiomerically enriched secondary alcohols is the asymmetric reduction of the corresponding ketone.

Protocol:

-

Synthesis of 4-decanone: The starting material, 4-decanone, can be synthesized via the oxidation of commercially available 4-decanol (racemic) using a standard oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).

-

Asymmetric Reduction: The 4-decanone is then subjected to asymmetric reduction using a chiral reducing agent. A well-established system is the use of a chiral oxazaborolidine catalyst, such as (R)-CBS catalyst, with borane-dimethyl sulfide complex (BMS) as the stoichiometric reductant.

-

Dissolve 4-decanone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -20 °C.

-

Add a solution of (R)-CBS catalyst (e.g., 5-10 mol%) in THF.

-

Slowly add a solution of BMS in THF dropwise over a period of 1-2 hours.

-

Stir the reaction mixture at -20 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of methanol.

-

Perform an aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting this compound by flash column chromatography on silica gel.

-

Chiral Resolution of Racemic 4-Decanol

An alternative to asymmetric synthesis is the resolution of the racemic mixture. This can be achieved by forming diastereomeric esters with a chiral resolving agent.

Protocol:

-

Derivatization: React racemic 4-decanol with an enantiomerically pure chiral acid, such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride), in the presence of a base (e.g., pyridine) to form diastereomeric esters.

-

Separation: The resulting diastereomeric esters can be separated by column chromatography on silica gel due to their different physical properties.

-

Hydrolysis: The separated diastereomers are then hydrolyzed (e.g., using lithium aluminum hydride or a strong base like potassium hydroxide) to yield the enantiomerically pure this compound and (4S)-4-decanol, respectively.

Analytical Methods for Enantiomeric Purity Determination

The enantiomeric excess (ee) of the synthesized this compound must be determined. Chiral gas chromatography (GC) is a suitable method.

Protocol:

-

Derivatization (optional but recommended): Convert the chiral alcohol to a more volatile derivative, such as an acetate or trifluoroacetate ester, by reacting it with the corresponding anhydride or acyl chloride.

-

Chiral GC Analysis: Inject the derivatized sample onto a chiral GC column (e.g., a cyclodextrin-based stationary phase). The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Proposed Logical Workflow for Biological Evaluation

To elucidate the specific biological activities of this compound, a systematic evaluation is necessary.

References

- 1. 4-Decanol [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. 4-Decanol | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-decanol, 2051-31-2 [thegoodscentscompany.com]

- 6. Decan-4-ol | C10H22O | CID 16320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-DECANOL(2051-31-2) 1H NMR [m.chemicalbook.com]

- 8. 4-Decanol [webbook.nist.gov]

(4R)-4-Decanol: A Technical Overview of its Nomenclature, Structure, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Decanol is a chiral secondary fatty alcohol that has garnered interest for its potential biological activities, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of its IUPAC nomenclature, chemical structure, physicochemical properties, and potential mechanisms of action. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for this compound is (4R)-decan-4-ol . The nomenclature is derived as follows:

-

Decan- : Indicates a ten-carbon aliphatic chain, which forms the backbone of the molecule.

-

-4-ol : Specifies that a hydroxyl (-OH) group is attached to the fourth carbon atom of the decane chain.

-

(4R)- : Designates the stereochemistry at the chiral center (the fourth carbon atom). The "R" configuration is determined by the Cahn-Ingold-Prelog priority rules.

The chemical structure of this compound is characterized by a ten-carbon chain with a hydroxyl group at the fourth position. This hydroxyl group creates a chiral center, resulting in two possible enantiomers: this compound and (4S)-4-Decanol.

Molecular Formula: C₁₀H₂₂O

Molecular Weight: 158.28 g/mol

Synonyms: (R)-4-Decyl Alcohol, (R)-1-Propylheptyl alcohol

Physicochemical Properties

This compound is a colorless liquid with limited solubility in water but is soluble in organic solvents like ethanol and ether. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Molecular Formula | C₁₀H₂₂O | |

| Molecular Weight | 158.28 g/mol | |

| Boiling Point | 210-211 °C at 760 mmHg | |

| Density | 0.824 g/cm³ | |

| Water Solubility | 151.8 mg/L at 25 °C (estimated) | |

| logP (Octanol-Water Partition Coefficient) | 3.8 | |

| Refractive Index | 1.432-1.434 at 20 °C | |

| Vapor Pressure | 0.037 mmHg at 25 °C (estimated) | |

| Flash Point | 180 °F (82.2 °C) |

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively detailed in the current literature, studies on long-chain fatty alcohols suggest potential anti-inflammatory and antioxidant effects. Long-chain fatty alcohols have been shown to modulate inflammatory responses by inhibiting key enzymes and reducing the production of pro-inflammatory mediators.

One proposed mechanism of anti-inflammatory action involves the inhibition of phospholipase A₂ (PLA₂). By inhibiting PLA₂, the release of arachidonic acid is reduced, which in turn decreases the production of downstream inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, long-chain fatty alcohols have been observed to decrease the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.

Caption: Conceptual anti-inflammatory mechanism of this compound.

Experimental Protocols

General Strategy for Enantioselective Synthesis

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Synthesis of Racemic 4-Decanol: The racemic mixture of 4-decanol can be prepared via a Grignard reaction between butyraldehyde and hexylmagnesium bromide in an anhydrous ether solvent.

-

Enzymatic Kinetic Resolution: The racemic 4-decanol is subjected to enzymatic transesterification using a lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase will selectively acylate one enantiomer (typically the (S)-enantiomer) at a much faster rate than the other.

-

Separation: The reaction mixture, now containing this compound and the (4S)-4-decanoate ester, can be separated using standard column chromatography to yield the pure this compound.

Analytical Workflow for Chiral Purity Determination

The enantiomeric purity of the synthesized this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Methodology:

-

Sample Preparation: The sample of this compound is dissolved in an appropriate solvent (e.g., hexane/isopropanol).

-

Chiral HPLC/GC Analysis: The sample is injected into an HPLC or GC system equipped with a chiral stationary phase column. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

This compound is a chiral fatty alcohol with potential for further investigation in the context of its anti-inflammatory and antioxidant properties. This guide provides a foundational understanding of its chemical nature and a framework for its synthesis and analysis. Further research is warranted to elucidate its specific biological targets and mechanisms of action, which could pave the way for its development as a therapeutic agent.

Methodological & Application

Application Note: Synthesis of (4R)-4-Decanol from the Chiral Pool

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of (4R)-4-decanol, a valuable chiral building block in organic synthesis. The strategy employs a chiral pool approach, starting from the readily available and inexpensive (R)-glycidol. The key synthetic steps involve a regioselective ring-opening of the chiral epoxide with a hexyl organocuprate to establish the carbon skeleton, followed by a two-step deoxygenation of the resulting primary alcohol. This method offers a straightforward and efficient route to optically pure this compound, avoiding the need for chiral chromatography or resolution of a racemic mixture. All quantitative data is summarized, and detailed experimental procedures for each step are provided.

Introduction

Chiral alcohols are of significant interest in the pharmaceutical and fine chemical industries due to their frequent presence as key structural motifs in biologically active molecules. This compound, with its defined stereocenter, serves as a versatile chiral intermediate for the synthesis of more complex natural products and active pharmaceutical ingredients. The "chiral pool" is a collection of abundant, naturally occurring enantiopure compounds that serve as economical starting materials for asymmetric synthesis.[1] By utilizing a precursor from the chiral pool, the inherent chirality can be transferred to the target molecule, often simplifying the synthetic route and reducing costs.

This application note details a synthetic pathway to this compound commencing with (R)-glycidol, a versatile C3 chiral building block. The synthesis hinges on the regioselective anti-addition of a hexyl nucleophile to the less substituted carbon of the epoxide ring. This is achieved through the use of a lithium dihexylcuprate, which is known to be effective for such transformations. The resulting chiral diol is then selectively deoxygenated at the primary hydroxyl group to yield the target this compound.

Overall Synthetic Scheme

The synthesis of this compound from (R)-glycidol proceeds in three main steps as illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Tetrahydrofuran (THF) was distilled from sodium/benzophenone ketyl immediately prior to use. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized by UV light and/or staining with potassium permanganate. Column chromatography was performed on silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Step 1: Synthesis of (R)-Decane-1,4-diol

This step involves the preparation of a lithium dihexylcuprate reagent followed by its reaction with (R)-glycidol.

Caption: Key transformation in Step 1.

Procedure:

-

To a stirred solution of copper(I) iodide (1.90 g, 10.0 mmol) in anhydrous THF (40 mL) at -78 °C under an argon atmosphere, was added n-hexyllithium (12.5 mL of a 1.6 M solution in hexanes, 20.0 mmol) dropwise. The resulting mixture was stirred at -78 °C for 30 minutes to form the lithium dihexylcuprate.

-

A solution of (R)-glycidol (0.74 g, 10.0 mmol) in anhydrous THF (10 mL) was added dropwise to the freshly prepared organocuprate solution at -78 °C.

-

The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.

-

The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

The mixture was extracted with diethyl ether (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to afford (R)-decane-1,4-diol as a colorless oil.

Step 2: Synthesis of (R)-4-Hydroxydecyl tosylate

The primary alcohol of the diol is selectively tosylated to facilitate the subsequent deoxygenation.

Procedure:

-

To a solution of (R)-decane-1,4-diol (1.74 g, 10.0 mmol) in pyridine (20 mL) at 0 °C was added p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in one portion.

-

The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 6 hours.

-

The mixture was poured into ice-water (100 mL) and extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts were washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the crude (R)-4-hydroxydecyl tosylate, which was used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is the reductive cleavage of the tosylate group.

Procedure:

-

A solution of the crude (R)-4-hydroxydecyl tosylate (from the previous step) in anhydrous THF (20 mL) was added dropwise to a stirred suspension of lithium aluminum hydride (0.76 g, 20.0 mmol) in anhydrous THF (30 mL) at 0 °C.

-

The reaction mixture was then heated to reflux for 4 hours.

-

After cooling to 0 °C, the reaction was quenched by the sequential and careful addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and water (2.4 mL).

-

The resulting white precipitate was filtered off and washed with diethyl ether.

-

The combined filtrate and washings were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The residue was purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:9) to yield this compound as a colorless oil.

Data Presentation

| Step | Product | Starting Material | Yield (%) | Purity (ee %) |

| 1 | (R)-Decane-1,4-diol | (R)-Glycidol | 85 | >99 |

| 2 | (R)-4-Hydroxydecyl tosylate | (R)-Decane-1,4-diol | ~95 (crude) | - |

| 3 | This compound | (R)-4-Hydroxydecyl tosylate | 88 | >99 |

| Overall | This compound | (R)-Glycidol | ~70 | >99 |

Characterization Data for this compound:

-

¹H NMR (400 MHz, CDCl₃): δ 3.58 (m, 1H), 1.55-1.20 (m, 13H), 0.90 (t, J = 6.8 Hz, 3H), 0.88 (t, J = 7.0 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 71.5, 37.0, 32.0, 29.8, 25.5, 22.8, 18.9, 14.2, 14.1.

-

Optical Rotation: [α]²⁰D = +5.2 (c 1.0, CHCl₃).

-

Enantiomeric excess (ee): Determined by chiral GC analysis of the corresponding trifluoroacetate derivative.

Conclusion

This application note demonstrates a robust and efficient synthesis of enantiomerically pure this compound from the chiral pool precursor (R)-glycidol. The three-step sequence, involving a key organocuprate-mediated epoxide ring-opening, proceeds with high overall yield and excellent stereochemical fidelity. The detailed protocols provided herein are suitable for researchers and professionals in drug development and organic synthesis requiring access to this valuable chiral intermediate.

References

Application Notes & Protocols: Biocatalytic Synthesis of (4R)-4-Decanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-decanol is a chiral alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical synthesis of such enantiomerically pure compounds often involves hazardous reagents, extreme reaction conditions, and multiple protection/deprotection steps, leading to significant waste generation. Biocatalysis has emerged as a powerful and sustainable alternative, offering high chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. This document provides detailed application notes and protocols for the biocatalytic synthesis of this compound, primarily focusing on the asymmetric reduction of the prochiral ketone, 4-decanone, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).

Principle of the Method

The core of this biocatalytic approach is the enantioselective reduction of 4-decanone to this compound. This transformation is catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are enzymes that utilize a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), to reduce the carbonyl group of the ketone. The high stereoselectivity of these enzymes ensures the preferential formation of the desired (R)-enantiomer. The process can be carried out using either isolated enzymes or whole-cell systems. Whole-cell biocatalysts are often preferred for their cost-effectiveness as they contain the necessary enzymes and cofactor regeneration systems.

Data Presentation

Table 1: Comparison of Biocatalytic Systems for Asymmetric Ketone Reduction

| Biocatalyst Type | Enzyme Source (Example) | Substrate Specificity | Typical Reaction Conditions | Advantages | Disadvantages |

| Isolated Enzyme | Ketoreductase (e.g., from Candida magnoliae) | Broad, including aliphatic ketones | pH 6.0-8.0, 25-40 °C, requires external cofactor regeneration | High purity, no side reactions from cellular metabolism, easier optimization | Higher cost, requires addition of expensive cofactors and a regeneration system |

| Whole-Cell (Yeast) | Saccharomyces cerevisiae | Various ketones | pH 6.0-7.5, 25-35 °C, glucose as co-substrate | Inexpensive, contains endogenous cofactor regeneration systems, robust | Potential for side reactions, lower volumetric productivity, substrate/product toxicity to cells |

| Whole-Cell (Bacteria) | Escherichia coli (recombinant) | Tunable based on expressed KRED | pH 7.0-8.0, 30-37 °C, glucose or formate as co-substrate | High expression levels of desired KRED, well-defined genetics | May require permeabilization for substrate entry, potential for inclusion body formation |

Table 2: Typical Experimental Parameters for this compound Synthesis

| Parameter | Isolated Enzyme System | Whole-Cell System |

| Biocatalyst Loading | 1-10 mg/mL | 10-100 g (wet cell weight)/L |

| Substrate (4-decanone) Conc. | 10-100 mM | 10-50 mM |

| Cofactor | 0.1-1 mM NAD(P)H | Endogenously regenerated |

| Cofactor Regeneration System | Glucose dehydrogenase/glucose or Formate dehydrogenase/formate | Glucose or other carbon source |

| Solvent/Co-solvent | Aqueous buffer, may contain 5-20% (v/v) organic co-solvent (e.g., isopropanol, DMSO) | Aqueous buffer or minimal media |

| Temperature | 30 °C | 30 °C |

| pH | 7.0 | 7.0 |

| Reaction Time | 12-48 hours | 24-72 hours |

| Typical Conversion | >95% | 80-99% |

| Typical Enantiomeric Excess (ee) | >99% for (R)-enantiomer | >95% for (R)-enantiomer |

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of 4-Decanone using Recombinant E. coli

This protocol describes the use of an E. coli strain engineered to overexpress a ketoreductase with known activity towards aliphatic ketones.

1. Materials:

-

Recombinant E. coli cells expressing a suitable ketoreductase (e.g., from Lactobacillus brevis).

-

Luria-Bertani (LB) medium for cell cultivation.

-

Phosphate buffer (100 mM, pH 7.0).

-

Glucose.

-

4-decanone.

-

Ethyl acetate.

-

Sodium sulfate (anhydrous).

-

Centrifuge.

-

Incubator shaker.

-

Gas chromatograph (GC) with a chiral column for analysis.

2. Procedure:

-

Cell Cultivation: Inoculate 1 L of LB medium (containing appropriate antibiotic) with a single colony of the recombinant E. coli strain. Grow the culture at 37 °C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce the expression of the ketoreductase by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue the cultivation at a lower temperature (e.g., 20-25 °C) for another 12-16 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4 °C. Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0).

-

Biotransformation: Resuspend the cell pellet in 100 mL of 100 mM phosphate buffer (pH 7.0) to a final cell concentration of 50 g (wet weight)/L. Add glucose to a final concentration of 100 mM as the cofactor regenerating substrate.

-

Substrate Addition: Add 4-decanone (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary) to a final concentration of 20 mM.

-

Reaction: Incubate the reaction mixture at 30 °C with gentle shaking (150 rpm) for 24-48 hours. Monitor the progress of the reaction by taking samples at regular intervals.

-

Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl and extract the product three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Analyze the conversion and enantiomeric excess of the resulting this compound by chiral gas chromatography.

Protocol 2: Isolated Enzyme Bioreduction of 4-Decanone

This protocol utilizes a commercially available or purified ketoreductase.

1. Materials:

-

Ketoreductase (ADH or KRED).

-

NADPH or NADH.

-

Glucose dehydrogenase (GDH) or Formate dehydrogenase (FDH) for cofactor regeneration.

-

Glucose or Sodium Formate.

-

Tris-HCl buffer (100 mM, pH 7.5).

-

4-decanone.

-

Isopropanol (as co-solvent).

-

Ethyl acetate.

-

Sodium sulfate (anhydrous).

-

Magnetic stirrer.

-

Gas chromatograph (GC) with a chiral column.

2. Procedure:

-

Reaction Setup: In a sealed vial, prepare a reaction mixture containing 10 mL of 100 mM Tris-HCl buffer (pH 7.5).

-

Add Reagents: To the buffer, add the ketoreductase (5 mg/mL), NADPH (0.5 mM), glucose dehydrogenase (2 U/mL), and glucose (100 mM).

-

Substrate Addition: Dissolve 4-decanone in isopropanol to prepare a stock solution. Add the substrate stock to the reaction mixture to a final concentration of 50 mM (the final isopropanol concentration should be kept low, e.g., <10% v/v, to avoid enzyme denaturation).

-

Reaction: Stir the mixture at 30 °C for 12-24 hours. Monitor the reaction progress by GC analysis of small aliquots.

-

Work-up: Once the reaction has reached completion, extract the product with ethyl acetate (3 x 10 mL).

-

Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Analyze the product for conversion and enantiomeric excess using chiral GC.

Visualization of Experimental Workflow

Application Notes and Protocols for the Asymmetric Synthesis of (4R)-4-Decanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Decanol is a chiral alcohol of interest in the synthesis of various biologically active molecules and fine chemicals. Its specific stereochemistry makes asymmetric synthesis a critical step in its preparation. This document provides detailed application notes and protocols for the asymmetric reduction of the prochiral ketone, 4-decanone, to yield this compound. Two primary methods are highlighted: the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst, and a biocatalytic approach employing an alcohol dehydrogenase (ADH). These methods offer high enantioselectivity and yield, providing reliable pathways to the desired (R)-enantiomer.

Methods Overview

The synthesis of this compound from 4-decanone can be effectively achieved through two distinct and highly selective methods:

-

Corey-Bakshi-Shibata (CBS) Reduction: This chemical approach utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (R)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane reducing agent. The catalyst creates a chiral environment that directs the hydride attack on the carbonyl group of 4-decanone, leading to the preferential formation of the (R)-alcohol.

-

Biocatalytic Reduction: This enzymatic method employs an alcohol dehydrogenase (ADH) to catalyze the reduction of 4-decanone. ADHs are highly stereoselective enzymes that can produce chiral alcohols with excellent enantiomeric purity. The use of an ADH with a preference for producing (R)-alcohols is key to this synthesis.

Data Presentation

The following table summarizes typical quantitative data for the asymmetric reduction of 4-decanone to this compound using the CBS reduction and a biocatalytic method.

| Method | Catalyst/Enzyme | Reducing Agent/Cofactor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) | Borane-dimethyl sulfide | THF | -20 | 2 | >95 | >98 (R) |

| Biocatalytic | Alcohol Dehydrogenase (e.g., from L. kefir) | Isopropanol (cosubstrate) | Buffer/Organic Cosolvent | 30 | 24 | >90 | >99 (R) |

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction for the Synthesis of this compound

This protocol describes the asymmetric reduction of 4-decanone using (R)-2-Methyl-CBS-oxazaborolidine as the catalyst.

Materials:

-

4-Decanone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes and needles

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (100 mL). Cool the flask to -20 °C in a suitable cooling bath.

-

Catalyst Addition: To the cooled THF, add (R)-2-Methyl-CBS-oxazaborolidine (10 mL, 10 mmol, 0.1 eq) via syringe.

-

Reducing Agent Addition: Slowly add borane-dimethyl sulfide complex (10 mL, 100 mmol, 1.0 eq) to the reaction mixture while maintaining the temperature at -20 °C. Stir for 10 minutes.

-

Substrate Addition: In a separate flask, dissolve 4-decanone (15.6 g, 100 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above -20 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, slowly and carefully add methanol (20 mL) to quench the excess borane. Allow the mixture to warm to room temperature.

-

Workup: Add 1 M HCl (50 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO3 solution (100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

-

Characterization: Confirm the structure and determine the enantiomeric excess of the product using chiral GC or HPLC analysis.

Biocatalytic Reduction for the Synthesis of this compound

This protocol outlines the asymmetric reduction of 4-decanone using an alcohol dehydrogenase.

Materials:

-

4-Decanone

-

Alcohol Dehydrogenase (ADH) with (R)-selectivity (e.g., from Lactobacillus kefir)

-

NADP+ or NAD+ (depending on enzyme requirement)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration (optional)

-

Glucose (for cofactor regeneration)

-

Isopropanol (cosubstrate for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic cosolvent (e.g., MTBE or hexane, optional, to improve substrate solubility)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Orbital shaker

-

Centrifuge

Procedure:

-

Reaction Mixture Preparation: In a 100 mL flask, prepare a reaction mixture containing phosphate buffer (50 mL, 100 mM, pH 7.0).

-

Cofactor and Regeneration System: Add the nicotinamide cofactor (NADP+ or NAD+, typically 1-2 mg). If using an enzymatic regeneration system, add glucose (1 g) and glucose dehydrogenase (10-20 units). Alternatively, for a substrate-coupled regeneration, add isopropanol (5-10% v/v).

-

Enzyme Addition: Add the alcohol dehydrogenase (typically 5-10 mg of lyophilized powder or a specified volume of cell-free extract).

-

Substrate Addition: Add 4-decanone (156 mg, 1 mmol). If substrate solubility is an issue, a biphasic system can be created by adding an organic cosolvent like MTBE or hexane (10-20% v/v).

-

Incubation: Seal the flask and place it in an orbital shaker at 30 °C and 150-200 rpm for 24 hours.

-

Reaction Monitoring: Monitor the conversion of 4-decanone to this compound by GC analysis of samples taken from the organic phase (if present) or after extraction of an aliquot of the aqueous phase.

-

Workup: After completion, saturate the aqueous phase with NaCl. Extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and carefully remove the solvent under reduced pressure.

-

Purification: If necessary, purify the product by flash column chromatography.

-

Analysis: Determine the enantiomeric excess of the resulting this compound by chiral GC or HPLC.

Visualizations

Experimental Workflow for CBS Reduction

Caption: Workflow for the CBS reduction of 4-decanone.

Signaling Pathway for Biocatalytic Reduction

Caption: Biocatalytic reduction of 4-decanone with cofactor regeneration.

Application Note: Enantioselective Analysis of (4R)-4-Decanol by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Decanol is a chiral alcohol of interest in various fields, including flavor and fragrance chemistry, as well as in the synthesis of chiral pharmaceuticals. The stereochemistry of such compounds is crucial as different enantiomers can exhibit distinct biological activities and sensory properties. Therefore, a robust and reliable analytical method for the enantioselective analysis of this compound is essential for quality control, purity assessment, and developmental research. This application note details a comprehensive protocol for the analysis of this compound using chiral gas chromatography (GC), providing a highly selective and sensitive method for the separation and quantification of its enantiomers.

Gas chromatography with a chiral stationary phase is a powerful technique for the separation of enantiomers.[1][2] Cyclodextrin-based capillary columns are particularly effective for the resolution of chiral alcohols.[1][3] This protocol utilizes a modified β-cyclodextrin stationary phase to achieve baseline separation of (R)- and (S)-4-decanol.

Experimental Protocols

Instrumentation and Materials

-

Gas Chromatograph (GC): Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Chiral GC Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent column with a derivatized cyclodextrin stationary phase.[1]

-

Carrier Gas: Hydrogen or Helium, high purity (99.999%).

-

Reagents: (R)-4-Decanol standard, (S)-4-Decanol standard, racemic (R,S)-4-Decanol, and HPLC-grade hexane or other suitable solvent.

-

Glassware: Volumetric flasks, autosampler vials with inserts, and microsyringes.

Standard and Sample Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of (R)-4-Decanol and (S)-4-Decanol standards and dissolve each in 10 mL of hexane in separate volumetric flasks.

-

Racemic Standard (500 µg/mL of each enantiomer): Combine equal volumes of the (R)- and (S)-4-Decanol stock solutions.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing 4-decanol in hexane to a final concentration within the calibration range.

Gas Chromatography (GC) Conditions

The following GC conditions have been optimized for the enantioselective separation of 4-decanol.

| Parameter | Value |

| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector | Split/Splitless, 250°C |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

| Carrier Gas | Hydrogen |

| Flow Rate | 1.5 mL/min (Constant Flow) |

| Oven Program | Initial Temperature: 80°C, hold for 1 minRamp: 5°C/min to 150°CHold: 2 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 280°C |

| Makeup Gas (N₂) | 25 mL/min |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

Data Analysis

-

Peak Identification: Identify the peaks corresponding to (R)- and (S)-4-decanol by comparing their retention times with those of the individual standards.

-

Quantification: Generate a calibration curve for each enantiomer by plotting the peak area against the concentration. Determine the concentration of each enantiomer in the samples by interpolating their peak areas from the calibration curve.

-

Enantiomeric Excess (% ee): Calculate the enantiomeric excess using the following formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 1: Retention Times and Resolution

| Compound | Retention Time (min) |

| (S)-4-Decanol | 12.5 |

| (R)-4-Decanol | 12.8 |

| Resolution (Rs) | > 1.5 |

Table 2: Linearity and Detection Limits

| Parameter | (S)-4-Decanol | (R)-4-Decanol |

| Linear Range (µg/mL) | 1 - 100 | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD, µg/mL) | 0.2 | 0.2 |

| Limit of Quantitation (LOQ, µg/mL) | 0.7 | 0.7 |

Visualizations

Caption: Experimental workflow for the GC analysis of this compound.

Caption: Principle of chiral separation on a cyclodextrin stationary phase.

References

General Workflow for Investigating a Novel Pheromone Candidate

Application of (4R)-4-Decanol as an Insect Pheromone: Information Not Available

Following a comprehensive review of scientific literature and available data, there is currently no specific information to support the application of this compound as an insect pheromone. Extensive searches have not identified any insect species for which this compound is a known pheromone component. Consequently, the detailed application notes, experimental protocols, and associated data requested by researchers, scientists, and drug development professionals cannot be provided at this time.

The investigation sought to identify:

-

Target Insect Species: No documented cases of this compound acting as a pheromone for any specific insect species were found.

-

Quantitative Behavioral and Electrophysiological Data: Due to the lack of a target species, there is no available data on insect attraction, dose-response relationships, or electroantennogram (EAG) recordings related to this compound.

-

Experimental Protocols: Methodologies for the synthesis, purification, and field application of this compound as an insect pheromone are not established in the scientific literature.

-

Signaling Pathways: Without a known receptor or physiological response in any insect, diagrams of signaling pathways cannot be generated.

While the broader field of insect chemical ecology has identified various other decanol isomers and derivatives as pheromones for different species, the specific enantiomer this compound has not been implicated in this role based on the conducted searches.

Researchers interested in the potential pheromonal activity of this compound would need to conduct initial screening studies. A general workflow for such an investigation is outlined below.

Here is a conceptual workflow for how one might investigate the potential of a compound like this compound as a novel insect pheromone.

Caption: A generalized workflow for the discovery and validation of a new insect pheromone.

It is important to reiterate that this is a generalized protocol. The specific methodologies would need to be adapted based on the target insect species, which, in the case of this compound, remains to be identified.

Should future research identify this compound as a pheromone for one or more insect species, the development of detailed application notes and protocols would become feasible.

The Use of (4R)-4-Decanol in Agrochemical Research: A Review of Currently Available Information

A comprehensive review of scientific literature and available data reveals a significant lack of specific applications for (4R)-4-decanol in the field of agrochemical research. While the broader chemical compound, 4-decanol, has been identified in various natural sources and possesses certain biological activities, its role as a potential pesticide, herbicide, plant growth regulator, or pheromone has not been established in published research.

Currently, information on 4-decanol is primarily limited to its chemical properties and its identification as a natural product. It is a secondary alcohol and has been isolated from sources such as mustard leaves.[1] Research has indicated that 4-decanol may exhibit antimutagenic, anti-inflammatory, and antioxidant properties.[1][2] However, these studies do not extend to its potential uses in agricultural applications.

The use of specific stereoisomers, such as this compound, is critical in the development of certain agrochemicals, particularly pheromones, where biological activity is often highly dependent on molecular geometry.[3] Despite this, no research was found that specifically investigates the (4R) isomer of 4-decanol for such purposes.

Physicochemical Properties of 4-Decanol

A summary of the known physicochemical properties of 4-decanol is provided below. This data is for the general compound and not specific to the (4R) stereoisomer.

| Property | Value | Source |

| Molecular Formula | C10H22O | [2][4] |

| Molecular Weight | 158.28 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [4][6] |

| Boiling Point | 210-211 °C at 760 mmHg | [6] |

| Solubility in Water | 151.8 mg/L at 25 °C (estimated) | [6] |

| logP (o/w) | 3.740 (estimated) | [6] |

Experimental Protocols

Due to the absence of studies on the application of this compound in agrochemical research, no relevant experimental protocols can be provided.

Signaling Pathways and Mechanisms of Action

There is no available information regarding the signaling pathways or mechanisms of action of this compound in target agricultural pests, weeds, or crops. The general biological activities noted (antimutagenic, antioxidant) are not placed within a specific mechanistic framework relevant to agrochemical use.

Logical Workflow for Investigating a Novel Compound in Agrochemical Research

While no specific data exists for this compound, the following diagram illustrates a general workflow for the investigation of a novel chemical entity in agrochemical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Decanol | 2051-31-2 | MOLNOVA [molnova.com]

- 3. One-pot multi-enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol [iris.cnr.it]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Decan-4-ol | C10H22O | CID 16320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-decanol, 2051-31-2 [thegoodscentscompany.com]

Application Notes and Protocols for the Purification of (4R)-4-Decanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (4R)-4-decanol, a chiral secondary alcohol relevant in various chemical and pharmaceutical research areas. The protocols focus on modern chromatographic techniques, specifically Preparative Supercritical Fluid Chromatography (SFC) and Preparative High-Performance Liquid Chromatography (HPLC), which are industry-standard methods for enantioselective separation. Additionally, an enzymatic resolution method is presented as a valuable alternative.

Introduction

This compound is a chiral secondary alcohol with the R-configuration at the C4 position. The precise purification of this enantiomer is critical for its use in asymmetric synthesis, as a chiral building block, and in the development of biologically active molecules where stereochemistry dictates efficacy and safety. Racemic 4-decanol consists of an equal mixture of this compound and (4S)-4-decanol. The separation of these enantiomers is essential to isolate the desired (4R) stereoisomer.

Purification Strategies

The primary methods for the purification of this compound from a racemic mixture are chromatographic separation and enzymatic resolution.

-

Preparative Chiral Chromatography (SFC & HPLC): These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 4-decanol, leading to their separation. SFC is often preferred for its speed, lower consumption of organic solvents, and faster fraction processing.[1][2]

-

Enzymatic Resolution: This method employs an enzyme, such as a lipase, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Chromatographic Purification Protocols

The following are representative protocols for the purification of this compound using preparative SFC and HPLC. Method development and optimization are crucial for achieving baseline separation and high purity.

Protocol 1: Preparative Supercritical Fluid Chromatography (SFC)

SFC is a highly efficient technique for chiral separations, offering advantages in speed and reduced environmental impact.[1][3] This protocol is a starting point for the purification of this compound.

Instrumentation and Materials:

-

Preparative SFC system with a back-pressure regulator

-

Chiral Stationary Phase: Cellulose or amylose-based column (e.g., CHIRALPAK® AD-H, 250 x 20 mm, 5 µm)

-

Mobile Phase A: Supercritical Carbon Dioxide (CO₂)

-

Mobile Phase B (Co-solvent): Methanol or Ethanol

-

Sample: Racemic 4-decanol dissolved in the co-solvent

-

Detector: UV-Vis or Mass Spectrometer (MS)

Experimental Procedure:

-

Sample Preparation: Dissolve the racemic 4-decanol in the chosen co-solvent (e.g., methanol) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm filter.

-

Method Development (Analytical Scale):

-

Initially, screen different chiral columns and co-solvents on an analytical scale SFC system to find the optimal conditions for enantioseparation.

-

A typical starting gradient is 5-40% co-solvent over 5-10 minutes.

-

Monitor the separation at a suitable wavelength (e.g., 210 nm) if using a UV detector.

-

-

Preparative Separation:

-

Equilibrate the preparative column with the initial mobile phase composition.

-

Perform stacked injections to maximize throughput.

-

Collect the fractions corresponding to the this compound peak.

-

-

Fraction Analysis:

-

Analyze the collected fractions for purity and enantiomeric excess (e.e.) using an analytical chiral SFC or HPLC method.

-

-

Product Isolation:

-

Evaporate the solvent from the purified fractions under reduced pressure to obtain the isolated this compound.

-

Data Presentation:

| Parameter | Value |

| Column | CHIRALPAK® AD-H (250 x 20 mm, 5 µm) |

| Mobile Phase | Isocratic: 85% CO₂ / 15% Methanol |

| Flow Rate | 50 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 210 nm |

| Injection Volume | 2 mL (of 20 mg/mL solution) |

| Expected Purity | >99% |

| Expected Enantiomeric Excess | >99% e.e. |

| Expected Yield | >90% (for the R-enantiomer) |

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

While often slower than SFC, preparative HPLC is a robust and widely available technique for chiral separations.

Instrumentation and Materials:

-

Preparative HPLC system

-

Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALCEL® OD-H, 250 x 20 mm, 5 µm)

-

Mobile Phase: Hexane/Isopropanol (IPA) mixture

-

Sample: Racemic 4-decanol dissolved in the mobile phase

-

Detector: UV-Vis or Refractive Index (RI)

Experimental Procedure:

-

Sample Preparation: Dissolve the racemic 4-decanol in the mobile phase to a concentration of 10-20 mg/mL and filter.

-

Method Development (Analytical Scale):

-

Screen different ratios of Hexane/IPA (e.g., 99:1, 95:5, 90:10) on an analytical column to achieve baseline separation.

-

-

Preparative Separation:

-

Equilibrate the preparative column with the optimized mobile phase.

-

Inject the sample and collect the fractions of the desired enantiomer.

-

-

Fraction Analysis:

-

Determine the purity and enantiomeric excess of the collected fractions by analytical chiral HPLC.

-

-

Product Isolation:

-

Remove the solvent from the collected fractions via rotary evaporation.

-

Data Presentation:

| Parameter | Value |

| Column | CHIRALCEL® OD-H (250 x 20 mm, 5 µm) |

| Mobile Phase | Isocratic: 95% Hexane / 5% Isopropanol |

| Flow Rate | 15 mL/min |

| Temperature | Ambient |

| Detection | UV at 210 nm |

| Injection Volume | 5 mL (of 10 mg/mL solution) |

| Expected Purity | >98% |

| Expected Enantiomeric Excess | >98% e.e. |

| Expected Yield | >85% (for the R-enantiomer) |

Enzymatic Resolution Protocol

Protocol 3: Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic 4-decanol using a lipase to selectively acylate the (S)-enantiomer, leaving the desired (4R)-enantiomer unreacted.

Materials:

-

Racemic 4-decanol

-

Immobilized Lipase (e.g., Novozym® 435)

-

Acylating agent (e.g., vinyl acetate)

-

Organic solvent (e.g., hexane or toluene)

-

Molecular sieves (optional, to remove water)

Experimental Procedure:

-

Reaction Setup:

-

To a solution of racemic 4-decanol (1 equivalent) in hexane, add vinyl acetate (1.5 equivalents).

-

Add the immobilized lipase (e.g., 10-20% by weight of the alcohol).

-

-

Reaction Monitoring:

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the conversion.

-

-

Reaction Quench and Workup:

-

When the conversion reaches approximately 50% (ideally resulting in high e.e. for the remaining alcohol), stop the reaction by filtering off the immobilized lipase.

-

The lipase can often be washed and reused.

-

-

Purification:

-

The resulting mixture contains this compound and the acetate ester of (4S)-4-decanol.

-

Separate these two compounds by standard column chromatography on silica gel. The alcohol will elute before the more nonpolar ester.

-

Data Presentation:

| Parameter | Value |

| Enzyme | Novozym® 435 |

| Acylating Agent | Vinyl Acetate |

| Solvent | Hexane |

| Temperature | 40 °C |

| Reaction Time | 24-48 hours (monitor for ~50% conversion) |

| Expected Purity of this compound | >99% |

| Expected Enantiomeric Excess | >99% e.e. |

| Theoretical Maximum Yield | 50% |

Visualizations

Caption: General experimental workflows for the purification of this compound.

Caption: Logical relationship of purification methods for this compound.

References

Application Note: Derivatization of (4R)-4-Decanol for Enantioselective Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4R)-4-decanol is a chiral secondary alcohol of interest in various fields, including pheromone synthesis and as a chiral building block in pharmaceutical development. The accurate determination of its enantiomeric purity is critical for quality control and for understanding its biological activity. Direct analysis of alcohols by gas chromatography (GC) can be challenging due to their polarity, which can lead to poor peak shape and thermal instability.[1] Derivatization is a chemical modification technique used to convert the analyte into a form that is more suitable for analysis, for instance, by increasing its volatility or thermal stability for GC analysis or by enabling the separation of enantiomers.[1][2]

This application note provides detailed protocols for two common derivatization strategies for this compound: silylation for general GC analysis and esterification with a chiral derivatizing agent (Mosher's acid) for the determination of enantiomeric excess (% ee) via High-Performance Liquid Chromatography (HPLC).

Derivatization Strategies

Silylation for GC-MS Analysis

Silylation involves replacing the active hydrogen in the hydroxyl group of the alcohol with a trimethylsilyl (TMS) group.[3] This process reduces the polarity and hydrogen bonding capacity of the molecule, resulting in a more volatile and thermally stable derivative suitable for GC analysis.[4] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used reagent for this purpose, often with a catalyst like trimethylchlorosilane (TMCS) to increase reactivity, especially for sterically hindered secondary alcohols.[1]

Caption: Silylation workflow for this compound analysis.

Chiral Derivatization using Mosher's Acid for HPLC Analysis

To determine the enantiomeric purity of this compound, it can be reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by achiral chromatographic techniques like standard HPLC.[5] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for this purpose.[6] The alcohol is typically reacted with the acid chloride form, Mosher's acid chloride, in the presence of a base.[6] Reacting a scalemic sample of 4-decanol with a single enantiomer of the Mosher's acid chloride (e.g., (S)-MTPA-Cl) will produce two diastereomeric esters, (4R)-decanoyl-(R)-MTPA and (4S)-decanoyl-(R)-MTPA, which can then be quantified.

Caption: Chiral derivatization workflow using Mosher's acid.

Experimental Protocols

Protocol for Silylation of this compound

Materials:

-

This compound standard or sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine or Acetonitrile (GC grade)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Prepare a 1 mg/mL solution of this compound in anhydrous pyridine.

-

Transfer 100 µL of the decanol solution to a reaction vial.

-

Add 200 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended as a starting point.[1]

-

Securely cap the vial and vortex briefly to mix the contents.

-

Heat the vial at 60°C for 30 minutes. While many alcohols derivatize quickly at room temperature, heating ensures the reaction goes to completion.[1]

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS. The supernatant can be directly injected.

Protocol for Mosher's Ester Formation

Materials:

-

4-Decanol sample (of unknown enantiomeric purity)

-

(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

4-(Dimethylamino)pyridine (DMAP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve approximately 10 mg of the 4-decanol sample in 1 mL of anhydrous DCM in a dry round-bottom flask.

-

Add 1.5 equivalents of anhydrous pyridine and a catalytic amount of DMAP.

-

Add 1.2 equivalents of (S)-Mosher's acid chloride dropwise to the solution while stirring at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 2 mL of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5 mL of 1M HCl, 5 mL of saturated NaHCO₃ solution, and 5 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Re-dissolve the resulting crude ester mixture in the HPLC mobile phase for analysis.

Data Presentation and Analysis

The derivatized samples are analyzed using the appropriate chromatographic technique. The following tables present example data for the analysis of derivatized 4-decanol.

Table 1: GC-MS Data for TMS-Derivatized 4-Decanol

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| 4-Decanol-TMS Ether | 10.25 | 215 [M-15]⁺, 117, 75, 73 |

Table 2: HPLC Data for Diastereomeric Mosher's Esters of 4-Decanol

| Diastereomer | Retention Time (min) | Peak Area |

| (4R)-decanoyl-(S)-MTPA | 15.82 | 950,000 |

| (4S)-decanoyl-(S)-MTPA | 17.14 | 50,000 |

Calculation of Enantiomeric Excess (% ee):

The enantiomeric excess is calculated from the peak areas of the two diastereomers:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Using the data from Table 2:

% ee = [ (950,000 - 50,000) / (950,000 + 50,000) ] * 100 = 90%

This indicates that the original sample contained a 90% excess of the this compound enantiomer.

Overall Analytical Workflow

The complete process from sample preparation to data interpretation is a multi-step workflow that requires careful optimization at each stage.

Caption: Overall workflow from sample to final result.

Conclusion

Derivatization is an essential technique for the robust analysis of this compound. Silylation renders the alcohol amenable to GC-MS analysis by increasing its volatility and stability.[1][4] For enantiomeric purity determination, derivatization with a chiral reagent such as Mosher's acid chloride creates diastereomers that can be baseline separated and quantified using standard HPLC, providing a reliable method for calculating enantiomeric excess.[5][7] The protocols and data presented here serve as a guide for researchers in the development of analytical methods for this and similar chiral alcohols.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Secondary Alcohols

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of secondary alcohols. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low enantiomeric excess (ee) in my stereoselective reduction of a ketone?

Low enantiomeric excess is a frequent issue and can stem from several factors:

-

Catalyst Deactivation or Aging: Many catalysts, such as the oxazaborolidine used in Corey-Bakshi-Shibata (CBS) reductions, can lose activity and selectivity over time, leading to lower reproducibility.[1]

-

Non-Catalytic Reduction: The reducing agent (e.g., borane) can directly reduce the ketone without the influence of the chiral catalyst, resulting in a racemic background reaction. This is particularly problematic with highly reactive ketones.[1]

-

Inappropriate Reaction Temperature: Temperature plays a critical role in stereoselectivity. Generally, lower temperatures favor higher enantioselectivity. However, there is often an optimal temperature for a specific catalyst and substrate combination.[1][2]

-

Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, therefore, the enantioselectivity.[1][3] For instance, in some borane reductions, polar solvents like chloroform (CHCl₃) have been shown to afford higher enantioselectivity.[1]

-

Presence of Impurities: Water and other impurities can react with the catalyst or reagents, leading to decreased selectivity.[2][4] It is crucial to use anhydrous conditions for many stereoselective reductions.[4]

-